

Technical Whitepaper: 4-Hydroxy-5-methylisophthalic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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Core Focus: Molecular Weight Verification, Synthetic Protocols, and Reticular Chemistry Applications

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a functionalized derivative of isophthalic acid characterized by a molecular weight of 196.16 g/mol.[1] It serves as a specialized organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2] Unlike the symmetric terephthalic acid (MOF-5 linker), this molecule introduces asymmetry and dual-functionality (hydroxyl and methyl groups) into the pore environment, influencing gas adsorption selectivity, catalytic activity, and structural breathing behaviors.

Physicochemical Profile

The precise determination of molecular weight and structural identity is the first step in validating this compound for stoichiometric reactions.[2]

Molecular Specifications

Property	Specification
IUPAC Name	4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
CAS Registry Number	4365-31-5
Molecular Formula	
Molecular Weight	196.16 g/mol
Exact Mass	196.0372 Da
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, MeOH, EtOH; sparingly soluble in water (acidic pH)
pKa Values (Predicted)	pKa1 \approx 2.9 (COOH), pKa2 \approx 4.5 (COOH), pKa3 \approx 9.8 (Phenolic OH)

Structural Topology

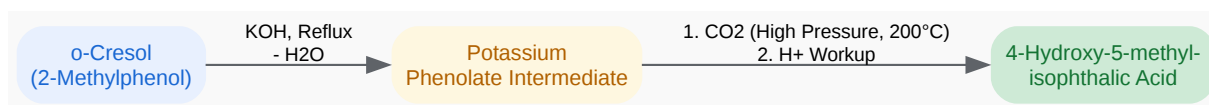
The molecule consists of a benzene core substituted at the 1 and 3 positions with carboxylic acid groups, at the 4-position with a hydroxyl group, and at the 5-position with a methyl group. This specific substitution pattern creates a "kinked" geometry ideal for forming specific MOF topologies (e.g., kagome lattices) compared to linear linkers.[2]

Synthetic Methodology

The synthesis of **4-Hydroxy-5-methylisophthalic acid** is classically achieved via the Kolbe-Schmitt carboxylation of o-cresol (2-methylphenol). This reaction exploits the ortho/para directing power of the phenolate oxygen to install carboxylic acid groups.[2]

Reaction Mechanism

The process involves the formation of a potassium phenoxide intermediate, which undergoes electrophilic substitution with carbon dioxide under high pressure and temperature.[2]



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Figure 1: Synthetic pathway transforming o-cresol into the target dicarboxylic acid via Kolbe-Schmitt carboxylation.

Step-by-Step Protocol

Reagents: o-Cresol (99%), Potassium Hydroxide (KOH), Carbon Dioxide (CO₂), Hydrochloric Acid (HCl).

- Phenolate Formation:
 - Dissolve o-cresol (1.0 eq) in a methanolic solution of KOH (2.2 eq).
 - Evaporate the solvent under vacuum to dryness to obtain the solid potassium phenolate. [2] Note: Moisture removal is critical as water inhibits the carboxylation.
- Carboxylation (Kolbe-Schmitt):
 - Transfer the dry phenolate to a high-pressure autoclave. [2]
 - Pressurize with CO₂ (20–50 bar) and heat to 180–200°C for 8–12 hours.
 - The rearrangement occurs, installing carboxyl groups at the C4 and C6 positions relative to the original methyl group (resulting in the 1,3-COOH, 4-OH, 5-Me pattern).
- Isolation & Purification:
 - Dissolve the crude reaction melt in water. [2]
 - Acidify with concentrated HCl to pH < 2 to precipitate the free acid. [2]
 - Filter the crude solid. [2][3][4]

- Recrystallization: Purify using water/ethanol mixtures to remove mono-carboxylated byproducts (e.g., cresotic acids).[2]

Analytical Characterization & Validation

To ensure the integrity of the material for drug development or reticular synthesis, the following analytical benchmarks must be met.

Mass Spectrometry (MS)

- Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).[2]
- Target Ion:
- Calculation:
- Acceptance Criterion: Observed peak at m/z 195.1 ± 0.2 .[2]

Nuclear Magnetic Resonance (NMR)

The

¹H-NMR spectrum provides a definitive fingerprint for the isomer.[2]

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
Carboxylic Acids	12.0 – 13.5	Broad Singlet	2H	-COOH
Aromatic H (C2)	8.2 – 8.4	Singlet (d)	1H	Ar-H (Between COOHs)
Aromatic H (C6)	7.6 – 7.8	Singlet (d)	1H	Ar-H (Next to Me)
Phenolic OH	10.0 – 11.0	Broad Singlet	1H	-OH
Methyl	2.1 – 2.3	Singlet	3H	-CH

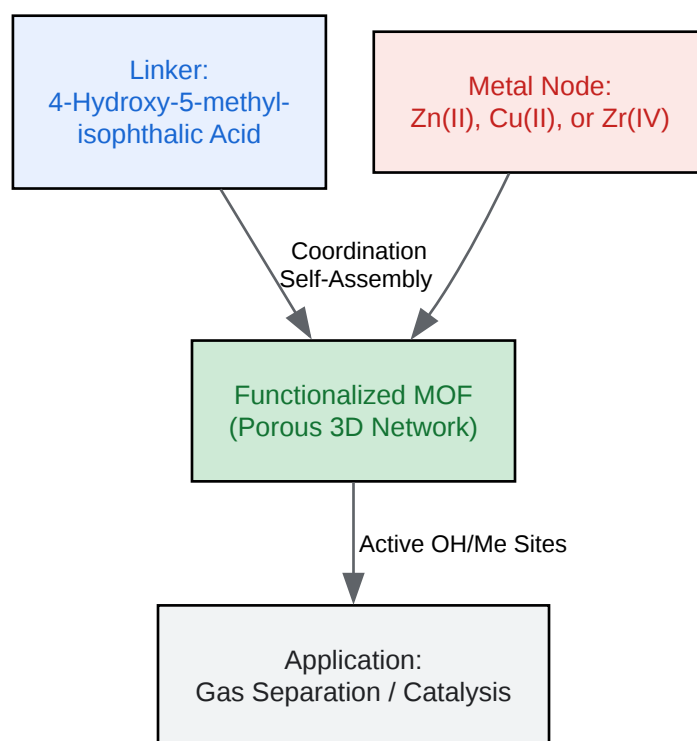
Note: The aromatic protons appear as singlets or weak doublets (meta-coupling, Hz). The H2 proton is significantly deshielded due to being flanked by two electron-withdrawing carboxyl groups.

Applications in Reticular Chemistry (MOFs)

4-Hydroxy-5-methylisophthalic acid is a high-value ligand for constructing Metal-Organic Frameworks (MOFs). Its structural features enable specific functionalities that simple isophthalic acid cannot provide.[2]

Ligand Functionality

- **Steric Control (Methyl Group):** The 5-methyl group protrudes into the MOF pore, reducing pore volume slightly but increasing the hydrophobicity of the internal surface.[2] This is critical for selective adsorption of non-polar gases or hydrocarbons.[2]
- **Secondary Binding (Hydroxyl Group):** The 4-hydroxyl group is often left uncoordinated during the primary framework assembly.[2] It can subsequently serve as:
 - A Brønsted acid site for catalysis.[2]
 - A binding site for post-synthetic modification (PSM) with lanthanides or other metal ions to create heterometallic MOFs.[2]



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Figure 2: Assembly logic for incorporating the linker into functional porous materials.

Specific Use Cases

- Luminescent Sensors: MOFs incorporating this ligand have been explored for sensing nitro-aromatic explosives, where the electron-rich aromatic core of the ligand interacts with electron-deficient analytes.
- Proton Conductivity: The phenolic hydroxyl group can participate in hydrogen bonding networks within the MOF channels, facilitating proton transport for fuel cell applications.^[2]

References

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